![molecular formula C11H8F3NO2 B2713374 3,3,3-trifluoro-2-(1H-indol-3-yl)propanoic Acid CAS No. 250339-41-4](/img/structure/B2713374.png)
3,3,3-trifluoro-2-(1H-indol-3-yl)propanoic Acid
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Description
“3,3,3-trifluoro-2-(1H-indol-3-yl)propanoic Acid” is a chemical compound with the molecular formula C11H8F3NO2 . It has a molecular weight of 243.19 . The compound is typically stored at refrigerated temperatures .
Molecular Structure Analysis
The InChI code for “3,3,3-trifluoro-2-(1H-indol-3-yl)propanoic Acid” is 1S/C11H8F3NO2/c12-11(13,14)9(10(16)17)7-5-15-8-4-2-1-3-6(7)8/h1-5,9,15H,(H,16,17) . This code provides a specific textual representation of the molecule’s structure.
Physical And Chemical Properties Analysis
The compound “3,3,3-trifluoro-2-(1H-indol-3-yl)propanoic Acid” has a molecular weight of 243.19 . It’s typically stored at refrigerated temperatures .
Scientific Research Applications
- Indole-3-propionic acid has been investigated for its potential anti-inflammatory and analgesic effects. In a study, compounds derived from indole derivatives, including indole-3-propionic acid , demonstrated anti-inflammatory activity comparable to established drugs like indomethacin and celecoxib . These properties make it relevant for managing pain and inflammation.
- Chemists have synthesized various derivatives of indole-3-propionic acid for drug development. These derivatives may exhibit enhanced bioactivity, improved pharmacokinetics, or altered selectivity. For example, the ethyl ester derivative has been studied for its potential applications .
Anti-Inflammatory and Analgesic Activities
Chemical Synthesis and Derivatives
properties
IUPAC Name |
3,3,3-trifluoro-2-(1H-indol-3-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO2/c12-11(13,14)9(10(16)17)7-5-15-8-4-2-1-3-6(7)8/h1-5,9,15H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFOVJSGKTMFCRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,3-trifluoro-2-(1H-indol-3-yl)propanoic Acid |
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